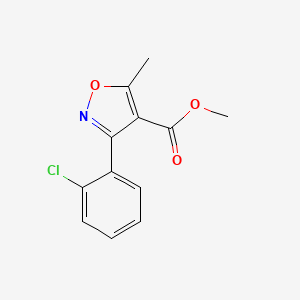

Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKXWSPETWYDLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376973 | |

| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4357-94-2 | |

| Record name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

An In-Depth Technical Guide to the Synthesis and Characterization of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Authored by a Senior Application Scientist

Introduction: The Significance of the Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system is a privileged scaffold in medicinal chemistry, renowned for its metabolic stability and versatile biological activities. Its presence in numerous FDA-approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin, underscores its therapeutic importance. The unique electronic properties of the isoxazole ring allow it to act as a bioisosteric replacement for other functional groups, enhancing properties like potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive, in-depth technical overview of the synthesis and characterization of a specific, high-interest isoxazole derivative: this compound. This compound serves as an excellent case study in the practical application of classic cycloaddition chemistry for the construction of complex heterocyclic systems. The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and scalable.

We will explore the mechanistic underpinnings of the synthetic strategy, provide a detailed, step-by-step experimental protocol, and delve into the analytical techniques required to confirm the structure and purity of the final product. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Part 1: The Synthetic Strategy - A Mechanistic Deep Dive

The most convergent and widely adopted method for the synthesis of 3,4,5-trisubstituted isoxazoles is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and a suitably activated alkyne or alkene. For our target molecule, the key transformation involves the reaction of 2-chlorobenzonitrile oxide with methyl acetoacetate.

The Core Reaction: Huisgen 1,3-Dipolar Cycloaddition

The chosen synthetic route hinges on the Huisgen 1,3-dipolar cycloaddition, a powerful and highly regioselective reaction for forming five-membered heterocycles. The key steps are:

-

Formation of the Nitrile Oxide: The process begins with the generation of the highly reactive 2-chlorobenzonitrile oxide intermediate. This is typically achieved by the dehydrohalogenation of the corresponding hydroxamoyl chloride, which is itself formed from 2-chlorobenzaldehyde oxime. A common and effective method for the in-situ generation of the nitrile oxide involves the use of a mild oxidant like sodium hypochlorite (NaOCl) in the presence of a base.

-

Cycloaddition with a β-Ketoester: The generated nitrile oxide then undergoes a concerted [3+2] cycloaddition with the enol form of a β-ketoester, in this case, methyl acetoacetate. The regioselectivity of this reaction is well-established, with the nitrile oxide's oxygen atom adding to the more electron-rich carbon of the enol double bond, and the carbon atom adding to the carbon bearing the hydroxyl group. This regioselectivity is crucial for obtaining the desired 3,5-disubstituted isoxazole core.

The overall synthetic workflow can be visualized as follows:

Figure 1: High-level workflow for the synthesis of the target isoxazole.

Part 2: Experimental Protocol - A Validated Step-by-Step Guide

This protocol provides a detailed methodology for the synthesis of this compound. All reagents should be of analytical grade and used as received unless otherwise noted.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) |

| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 |

| Hydroxylamine Hydrochloride | NH₂OH·HCl | 69.49 |

| Sodium Acetate | CH₃COONa | 82.03 |

| Methyl Acetoacetate | C₅H₈O₃ | 116.12 |

| Sodium Hypochlorite Solution | NaOCl (typically 10-15% aqueous solution) | 74.44 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 |

| Hexane | C₆H₁₄ | 86.18 |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 |

Step 1: Synthesis of 2-Chlorobenzaldehyde Oxime

-

Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (71.1 mmol) of 2-chlorobenzaldehyde in 100 mL of ethanol.

-

Reagent Addition: In a separate beaker, prepare a solution of 7.42 g (106.7 mmol) of hydroxylamine hydrochloride and 8.75 g (106.7 mmol) of sodium acetate in 50 mL of water.

-

Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2-chlorobenzaldehyde in a dropwise manner at room temperature.

-

Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent. The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Work-up: Upon completion, reduce the volume of the reaction mixture by approximately half using a rotary evaporator. Add 100 mL of deionized water to the concentrated mixture. A white precipitate of 2-chlorobenzaldehyde oxime will form.

-

Isolation: Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum to a constant weight. The product is typically obtained as a white crystalline solid and can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: In a 500 mL three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 10.0 g (64.3 mmol) of 2-chlorobenzaldehyde oxime and 8.16 g (70.7 mmol) of methyl acetoacetate in 150 mL of dichloromethane (DCM).

-

Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

-

Reagent Addition: While maintaining the temperature between 0-5 °C, add a 10-15% aqueous solution of sodium hypochlorite (approximately 50-60 mL, ~70 mmol) dropwise via the dropping funnel over a period of 1 hour. The addition should be slow to control the exothermic reaction.

-

Reaction: After the complete addition of sodium hypochlorite, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction by TLC (3:1 Hexane:EtOAc) for the disappearance of the oxime.

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers and wash with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., from 5% to 20% EtOAc) as the eluent. The fractions containing the pure product are combined and the solvent is evaporated to yield this compound as a white to off-white solid.

Part 3: Characterization and Data Analysis

The structural confirmation and purity assessment of the synthesized compound are performed using a combination of spectroscopic and physical methods. The following data are representative of a successfully synthesized product.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₂H₁₀ClNO₃ |

| Molecular Weight | 251.67 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | To be determined experimentally (TBD) |

| Solubility | Soluble in DCM, EtOAc, Acetone; Insoluble in water |

Spectroscopic Data

¹H NMR (Proton Nuclear Magnetic Resonance)

-

Spectrometer: 400 MHz

-

Solvent: CDCl₃

-

Interpretation: The ¹H NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.30 | Multiplet | 4H | Aromatic protons (Ar-H) |

| ~ 3.75 | Singlet | 3H | Ester methyl protons (-OCH₃) |

| ~ 2.80 | Singlet | 3H | Isoxazole methyl protons (-CH₃) |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

Spectrometer: 100 MHz

-

Solvent: CDCl₃

-

Interpretation: The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~ 170.0 | Ester carbonyl carbon (C=O) |

| ~ 165.0 | Isoxazole C5 |

| ~ 160.0 | Isoxazole C3 |

| ~ 135.0 - 125.0 | Aromatic carbons (Ar-C) |

| ~ 110.0 | Isoxazole C4 |

| ~ 52.0 | Ester methyl carbon (-OCH₃) |

| ~ 12.0 | Isoxazole methyl carbon (-CH₃) |

FT-IR (Fourier-Transform Infrared Spectroscopy)

-

Technique: KBr pellet or ATR

-

Interpretation: The IR spectrum provides information about the functional groups present.

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3100 - 3000 | Aromatic C-H stretch |

| ~ 2950 | Aliphatic C-H stretch |

| ~ 1730 | Ester C=O stretch |

| ~ 1600, 1470 | Aromatic C=C stretch and isoxazole ring stretch |

| ~ 1450 - 1350 | C-H bend |

| ~ 1200 | C-O stretch |

| ~ 750 | C-Cl stretch |

Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI)

-

Interpretation: Mass spectrometry confirms the molecular weight of the compound. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) for the molecular ion peak is a key diagnostic feature.

-

Expected m/z: 252.04 [M+H]⁺, 254.04 [M+2+H]⁺

Conclusion

This guide has outlined a robust and reliable method for the synthesis of this compound, a valuable building block in medicinal chemistry. By leveraging the Huisgen 1,3-dipolar cycloaddition, this protocol provides a clear pathway to this and other structurally related isoxazoles. The detailed characterization data provides a benchmark for researchers to confirm the successful synthesis and purity of the target compound. The principles and techniques described herein are broadly applicable and can be adapted for the synthesis of a wide array of heterocyclic compounds, furthering the discovery of novel therapeutic agents.

References

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. [Link]

-

Apparao, S., et al. (1998). A new and convenient method for the generation of nitrile oxides from aldoximes using sodium hypochlorite. Synthetic Communications, 28(19), 3669-3673. [Link]

Physical and chemical properties of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the physical and chemical properties of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document synthesizes available data to offer field-proven insights into its characteristics, synthesis, and safe handling.

Core Molecular Attributes and Physical Properties

This compound is a substituted isoxazole, a class of five-membered heterocyclic compounds containing one nitrogen and one oxygen atom in adjacent positions. The presence of a 2-chlorophenyl group at the 3-position, a methyl group at the 5-position, and a methyl carboxylate group at the 4-position defines its unique chemical architecture and subsequent reactivity.

Identification and Nomenclature

The foundational identifiers for this compound are crucial for accurate sourcing and regulatory compliance.

| Identifier | Value | Source |

| IUPAC Name | Methyl 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate | [1] |

| CAS Number | 4357-94-2 | [2] |

| Molecular Formula | C₁₂H₁₀ClNO₃ | [1] |

| Molecular Weight | 251.67 g/mol | [2] |

| InChI | InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)11(14-17-7)8-5-3-4-6-9(8)13/h3-6H,1-2H3 | [1] |

| Canonical SMILES | CC1=C(C(=O)OC)C(=NO1)C2=CC=CC=C2Cl |

Physicochemical Properties

The physical state and solubility of a compound are critical parameters for its application in experimental settings. While comprehensive experimental data for the title compound is limited, the following table summarizes available and predicted properties.

| Property | Value | Notes | Source |

| Physical State | Solid | Based on related compounds | |

| Melting Point | 56-58 °C | Experimental | |

| Boiling Point | 372.1 °C at 760 mmHg | Predicted | |

| Density | 1.278 g/cm³ | Predicted | |

| Solubility | No data available |

Note: Predicted values are computationally derived and should be used as an estimation pending experimental verification.

Synthesis and Chemical Reactivity

The primary route to this compound involves the esterification of its corresponding carboxylic acid precursor, 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Precursor: 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

Understanding the properties of the precursor is essential for a successful synthesis.

| Identifier | Value | Source |

| IUPAC Name | 3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [3] |

| CAS Number | 23598-72-3 | |

| Molecular Formula | C₁₁H₈ClNO₃ | [3] |

| Molecular Weight | 237.64 g/mol | [3] |

| Melting Point | 186 °C |

General Synthesis Pathway

The synthesis of the title compound is conceptually a two-step process from readily available starting materials, proceeding through the key carboxylic acid intermediate.

Caption: General synthesis pathway for the target compound.

Experimental Protocol: Esterification

While a specific protocol for the methylation of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid is not widely published, a standard Fischer-Speier esterification is a reliable method. This approach is predicated on the acid-catalyzed reaction between a carboxylic acid and an alcohol.

Materials:

-

3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Brine

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylic acid in an excess of anhydrous methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Extraction: Dissolve the residue in an organic solvent (e.g., diethyl ether) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude methyl ester.

-

Purification: The crude product can be purified by recrystallization or column chromatography to obtain this compound.

Sources

In-depth Technical Guide: Spectroscopic Analysis of 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (CAS 4357-94-2)

Disclaimer: This technical guide is a comprehensive theoretical framework for the spectroscopic analysis of 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone. As of the date of this document, publicly available experimental spectroscopic data for this specific compound is limited. The spectral data presented herein are predicted values based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. These predictions are intended to guide researchers in their experimental design and data interpretation.

Executive Summary

This document provides an in-depth technical guide for the comprehensive spectroscopic analysis of 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone (CAS 4357-94-2). Aimed at researchers, scientists, and professionals in drug development, this guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for the structural elucidation and purity assessment of this heterocyclic compound. The oxazolone scaffold is a significant motif in medicinal chemistry, and a thorough understanding of its analytical characterization is crucial for advancing research and development. This guide emphasizes the rationale behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific principles.

Compound Overview

4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone is a derivative of the oxazolone heterocyclic system. The structure combines a five-membered lactam ring with a propyl substituent and a pyridinyl moiety. This combination of a lipophilic alkyl chain and a polar, aromatic pyridine ring suggests potential for diverse biological interactions, making it a compound of interest in medicinal chemistry and drug discovery.

Table 1: Compound Identification

| Parameter | Value |

| IUPAC Name | 4-propyl-5-(pyridin-4-yl)-1,3-oxazol-2(3H)-one |

| CAS Number | 4357-94-2 |

| Molecular Formula | C₁₁H₁₂N₂O₂ |

| Molecular Weight | 204.23 g/mol |

| Chemical Structure |

The Integrated Spectroscopic Workflow: A Multi-faceted Approach

A single spectroscopic technique is rarely sufficient for the unambiguous characterization of a novel compound. A robust analytical strategy relies on the synergy of multiple techniques, each providing a unique piece of the structural puzzle. The workflow presented here ensures a comprehensive and cross-validated analysis.

Caption: A logical workflow for the spectroscopic analysis of a target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

Expertise & Experience: The choice of a suitable deuterated solvent is paramount. For this compound, with its potentially acidic N-H proton and basic pyridine nitrogen, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the N-H proton. Chloroform-d (CDCl₃) could also be used, but the N-H proton signal may be broader or exchange more readily.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of DMSO-d₆.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as a chemical shift reference (δ 0.00 ppm).

-

Acquisition:

-

Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.

-

Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Ensure a relaxation delay of at least 5 seconds for accurate integration, particularly for the aromatic protons.

-

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Prediction |

| N-H (oxazolone) | 10.5 - 12.0 | broad singlet | 1H | The lactam proton is acidic and its chemical shift is highly dependent on solvent and concentration. In DMSO, it will hydrogen bond with the solvent, shifting it downfield. |

| Pyridinyl-H (ortho to N) | 8.6 - 8.8 | doublet | 2H | Protons on the pyridine ring adjacent to the electron-withdrawing nitrogen atom are significantly deshielded. |

| Pyridinyl-H (meta to N) | 7.4 - 7.6 | doublet | 2H | These protons are less deshielded than their ortho counterparts. |

| Propyl-CH₂ (α to ring) | 2.5 - 2.7 | triplet | 2H | This methylene group is adjacent to the sp² carbon of the oxazolone ring, causing a downfield shift. |

| Propyl-CH₂ (β to ring) | 1.6 - 1.8 | sextet | 2H | A standard aliphatic methylene group, split by the adjacent CH₂ and CH₃ groups. |

| Propyl-CH₃ | 0.9 - 1.1 | triplet | 3H | The terminal methyl group of the propyl chain, appearing in the typical aliphatic region. |

¹³C NMR Spectroscopy

Trustworthiness: A proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. This count should match the number of carbons in the molecular formula (11 for this compound), providing a direct validation of the carbon backbone.

Experimental Protocol:

-

Sample: The same sample prepared for ¹H NMR can be used.

-

Acquisition:

-

Acquire a proton-decoupled spectrum.

-

A large number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

A spectral width of 0-200 ppm is appropriate.

-

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆)

| Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Prediction |

| C=O (lactam) | 155 - 160 | The carbonyl carbon in a five-membered lactam ring. |

| C=N (oxazolone) | 162 - 168 | The imine-like carbon within the oxazolone ring. |

| Pyridinyl-C (para to N) | 140 - 145 | The carbon atom of the pyridine ring attached to the oxazolone. |

| Pyridinyl-C (ortho to N) | 150 - 155 | The two equivalent carbons adjacent to the pyridine nitrogen. |

| Pyridinyl-C (meta to N) | 121 - 124 | The two equivalent carbons meta to the pyridine nitrogen. |

| C-propyl (oxazolone) | 118 - 122 | The sp² carbon of the oxazolone ring bearing the propyl group. |

| Propyl-CH₂ (α to ring) | 28 - 32 | Aliphatic carbon shifted slightly downfield due to attachment to an sp² carbon. |

| Propyl-CH₂ (β to ring) | 20 - 24 | Standard aliphatic methylene carbon. |

| Propyl-CH₃ | 13 - 15 | Standard aliphatic methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, the most informative absorptions will be the N-H and C=O stretches of the lactam ring. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solid samples due to its simplicity and reproducibility.

Experimental Protocol:

-

Sample Preparation: A small amount of the solid compound is placed directly on the ATR crystal.

-

Acquisition:

-

An FT-IR spectrometer is used.

-

A background spectrum of the clean ATR crystal is recorded first.

-

The sample spectrum is then acquired over the range of 4000-400 cm⁻¹.

-

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale for Prediction |

| 3250 - 3100 | N-H stretch | Lactam | A broad absorption is expected due to hydrogen bonding. |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridinyl) | Characteristic of C-H bonds on an sp² carbon. |

| 2960 - 2850 | C-H stretch | Aliphatic (Propyl) | Characteristic of C-H bonds on sp³ carbons. |

| 1780 - 1740 | C=O stretch | Lactam carbonyl | The carbonyl in a five-membered ring is strained, leading to a higher stretching frequency than in a linear amide. |

| 1650 - 1600 | C=N stretch | Oxazolone ring | The imine functionality within the heterocyclic ring. |

| ~1600, ~1500 | C=C stretch | Aromatic (Pyridinyl) | Characteristic skeletal vibrations of the pyridine ring. |

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Trustworthiness: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion. This allows for the determination of the elemental composition, which serves as a powerful confirmation of the molecular formula.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent like methanol or acetonitrile.

-

Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal for this molecule, as the pyridine nitrogen can be readily protonated.

-

Mass Analysis:

-

A high-resolution mass analyzer (e.g., TOF or Orbitrap) is used.

-

The instrument is calibrated to ensure high mass accuracy.

-

Table 5: Predicted Mass Spectrometry Data

| Ion | Calculated m/z | Expected Observed m/z | Interpretation |

| [M+H]⁺ | 205.0972 | ~205.097 ± 0.001 | The protonated molecular ion. An observed mass within 5 ppm of the calculated value confirms the molecular formula C₁₁H₁₂N₂O₂. |

Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion can provide further structural information.

Caption: Plausible fragmentation pathways for the protonated molecule in MS/MS.

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy is useful for characterizing the conjugated π-electron system of the molecule, which includes the pyridinyl and oxazolone rings. This technique is also valuable for quantitative analysis.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound is prepared in a UV-transparent solvent such as ethanol or methanol.

-

Acquisition:

-

A dual-beam UV-Vis spectrophotometer is used.

-

The spectrum is recorded from approximately 200 to 400 nm.

-

Predicted UV-Vis Absorption: A strong absorption maximum (λ_max) is expected in the range of 250-290 nm . This absorption corresponds to the π → π* electronic transitions within the conjugated aromatic system. The exact λ_max and the molar absorptivity (ε) would need to be determined experimentally and can be used for concentration measurements via the Beer-Lambert Law.

Conclusion: A Self-Validating Analytical Picture

The structural elucidation of 4-Propyl-5-(4-pyridinyl)-2(3H)-oxazolone is achieved through the careful integration of data from multiple spectroscopic techniques. The NMR data provides the carbon-hydrogen framework, IR confirms the functional groups, HRMS validates the molecular formula, and UV-Vis characterizes the electronic system. The consistency of the data across these orthogonal methods provides a high degree of confidence in the assigned structure, a critical requirement for any compound intended for use in research or drug development.

References

-

PubChem. (n.d.). Compound Summary for CID 56643097. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

NIST Chemistry WebBook. (n.d.). National Institute of Standards and Technology. Retrieved January 17, 2026, from [Link]

The Isoxazolyl Penicillins: A Technical Guide to the Discovery and History of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate Derivatives

Abstract

This in-depth technical guide provides a comprehensive overview of the discovery, history, and development of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivatives, a pivotal class of semi-synthetic, penicillinase-resistant penicillins. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the historical context that necessitated their creation, the key scientific breakthroughs at Beecham Research Laboratories, and the intricate structure-activity relationships that define their efficacy. This guide delves into the mechanism of action of prominent derivatives such as Cloxacillin and Dicloxacillin, their chemical synthesis, and their enduring role in combating beta-lactamase-producing pathogens.

Introduction: The Dawn of a New Era in Antibiotic Defense

The discovery of penicillin by Alexander Fleming in 1928 revolutionized medicine, offering a powerful new weapon against bacterial infections.[1][2][3] However, the widespread use of penicillin soon led to the emergence of resistant bacterial strains, most notably Staphylococcus aureus, which produced the enzyme penicillinase (a beta-lactamase) capable of inactivating the antibiotic.[4] This growing threat created an urgent need for new penicillins that could withstand the destructive action of these enzymes.

The breakthrough came in 1957 when scientists at Beecham Research Laboratories in Brockham Park, Surrey, isolated the core penicillin nucleus, 6-aminopenicillanic acid (6-APA).[5][6] This seminal discovery opened the door to the era of semi-synthetic penicillins, allowing for the chemical modification of the penicillin structure to create derivatives with improved properties. A team of Beecham scientists, including Ralph Batchelor, Peter Doyle, George Rolinson, and John Nayler, were instrumental in this pioneering work that led to a family of new life-saving medicines.[7] This laid the groundwork for the development of the isoxazolyl penicillins, a class of antibiotics specifically designed to be resistant to staphylococcal beta-lactamase.[8]

The Genesis of the Isoxazolyl Penicillins: A Tale of Molecular Fortification

The isoxazolyl penicillins are a group of semi-synthetic antibiotics characterized by a 3,5-disubstituted isoxazole ring attached to the 6-aminopenicillanic acid core.[8] This family of compounds, which includes Oxacillin, Cloxacillin, Dicloxacillin, and Flucloxacillin, was developed to be stable in acidic environments, allowing for oral administration, and crucially, to resist degradation by penicillinase.[8][9]

The key to their beta-lactamase resistance lies in the bulky isoxazolyl side chain.[10] This steric hindrance physically blocks the active site of the beta-lactamase enzyme, preventing it from hydrolyzing the critical beta-lactam ring of the antibiotic.[8][10]

Cloxacillin and Dicloxacillin: The Chlorinated Champions

Cloxacillin, discovered and developed by Beecham, was a significant advancement in the fight against penicillin-resistant staphylococci.[11] It is a chlorinated derivative of oxacillin, featuring a 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamido group.[12] Following the success of Cloxacillin, Dicloxacillin was developed, which incorporates two chlorine atoms on the phenyl ring. These halogen substitutions were found to enhance the compounds' stability and pharmacokinetic properties. Dicloxacillin was patented in 1961 and approved for medical use in 1968.[7]

Mechanism of Action: A Targeted Disruption of Bacterial Cell Wall Synthesis

Like all beta-lactam antibiotics, the 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivatives exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5][8] This process is mediated through their covalent binding to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[8][10][13] Peptidoglycan provides structural integrity to the bacterial cell wall.

By acylating the serine residue in the active site of PBPs, these antibiotics form a stable, inactive complex, effectively halting the cross-linking of peptidoglycan chains.[9][14] This disruption leads to a weakened cell wall, rendering the bacterium susceptible to osmotic lysis and cell death.[10] The interaction energies between these antibiotics and PBPs are a key determinant of their efficacy.[14]

The following diagram illustrates the mechanism of action:

Caption: Mechanism of action of isoxazolyl penicillins.

Structure-Activity Relationship (SAR): The Significance of Chlorination

The antibacterial activity and pharmacokinetic profile of the isoxazolyl penicillins are significantly influenced by the nature of the substituent on the phenyl ring. The addition of chlorine atoms to the oxacillin structure to create cloxacillin and dicloxacillin was a deliberate design choice to improve the drug's properties.

| Compound | Structure of Phenyl Group | Key Characteristics |

| Oxacillin | Phenyl | The foundational isoxazolyl penicillin. |

| Cloxacillin | 2-chlorophenyl | Increased acid stability and resistance to penicillinase compared to oxacillin. |

| Dicloxacillin | 2,6-dichlorophenyl | Enhanced oral bioavailability and higher serum levels compared to cloxacillin.[15] |

The increased lipophilicity due to the chlorine atoms is thought to contribute to the improved pharmacokinetic properties of Cloxacillin and Dicloxacillin.

Chemical Synthesis: A Step-by-Step Approach

The synthesis of 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate derivatives like Cloxacillin involves a multi-step process. A key intermediate is 3-(2-chlorophenyl)-5-methylisoxazole-4-carbonyl chloride.[6][16] The general synthetic workflow is as follows:

Sources

- 1. Alexander Fleming (1881–1955): Discoverer of penicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sciencemuseum.org.uk [sciencemuseum.org.uk]

- 3. The real story behind penicillin | PBS News [pbs.org]

- 4. β-Lactam antibiotic targets and resistance mechanisms: from covalent inhibitors to substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beta-Lactam Antibiotics: Mechanism of Action, Resistance • Microbe Online [microbeonline.com]

- 6. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride - Google Patents [patents.google.com]

- 7. Dicloxacillin - Wikipedia [en.wikipedia.org]

- 8. What is the mechanism of Cloxacillin Sodium? [synapse.patsnap.com]

- 9. Binding mode of isoxazolyl penicillins to a Class-A β-lactamase at ambient conditions | bioRxiv [biorxiv.org]

- 10. nbinno.com [nbinno.com]

- 11. quora.com [quora.com]

- 12. Cloxacillin | C19H18ClN3O5S | CID 6098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. Interaction energies between beta-lactam antibiotics and E. coli penicillin-binding protein 5 by reversible thermal denaturation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. 3-(2-Chlorophenyl)-5-methylisoxazole-4-carbonyl chloride | 25629-50-9 [chemicalbook.com]

A Technical Guide to the Preliminary Biological Screening of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

Executive Summary: The isoxazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis of numerous compounds with a wide array of pharmacological activities.[1] This guide provides a comprehensive framework for the preliminary biological evaluation of a specific novel derivative, Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. While specific biological data for this exact molecule is not yet prevalent in public literature, the well-documented activities of the isoxazole scaffold—including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects—provide a strong rationale for a structured screening cascade.[2][3][4][5]

This document, intended for researchers and drug development professionals, outlines a multi-tiered screening strategy. It begins with predictive in silico analysis to establish a theoretical profile, followed by a series of robust in vitro assays. We will detail the methodologies for assessing cytotoxicity against cancer cell lines, antimicrobial efficacy, antioxidant potential, and specific enzyme inhibition. The causality behind each experimental choice is explained, and every protocol is presented as a self-validating system to ensure scientific integrity and reproducibility.

The Target Compound: Profile and Rationale

Chemical Identity of this compound

Before commencing any biological screening, a clear understanding of the test article is paramount.

-

Structure:

(A representative image of the chemical structure would be placed here in a final document.) -

Molecular Formula: C₁₂H₁₀ClNO₃[6]

-

Molecular Weight: 251.67 g/mol [6]

-

Synonyms: Methyl 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxylate, 3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester.[6]

The compound features a five-membered isoxazole ring, substituted at position 3 with a 2-chlorophenyl group, at position 5 with a methyl group, and at position 4 with a methyl carboxylate group. This specific arrangement of functional groups dictates its physicochemical properties and potential interactions with biological targets.

The Isoxazole Scaffold: A Privileged Structure in Drug Discovery

The isoxazole ring is an "azole" heterocycle with an oxygen atom adjacent to the nitrogen.[7] This structure is not merely a synthetic curiosity; it is a validated pharmacophore present in numerous approved drugs, such as the COX-2 inhibitor Valdecoxib and the antibiotic Cloxacillin.[1][7] Its derivatives have demonstrated a remarkable spectrum of biological activities, including:

-

Anticancer: Isoxazole-containing compounds have shown potent activity against various cancer cell lines, often through mechanisms like enzyme inhibition or the induction of apoptosis.[3][5][8][9]

-

Antimicrobial: The isoxazole nucleus is a key feature in many agents with significant antibacterial and antifungal properties.[10][11][12]

-

Anti-inflammatory: Many derivatives exhibit anti-inflammatory effects, famously through the inhibition of cyclooxygenase (COX) enzymes.[5][13][14]

-

Enzyme Inhibition: Beyond COX, isoxazoles have been identified as inhibitors of other critical enzymes, such as carbonic anhydrase and cholinesterases.[15][16]

This established history provides the logical foundation for our screening strategy. The presence of the isoxazole core in this compound makes it a prime candidate for investigation across these therapeutic areas.

The Integrated Screening Workflow: From In Silico to In Vitro

A modern drug discovery effort begins long before the first pipette is touched. A tiered approach, starting with computational analysis, saves resources and focuses wet-lab work on the most promising avenues. This workflow ensures that empirical testing is built upon a predictive foundation.

Step 1: In Silico Profiling (The Predictive Foundation)

Before synthesis or acquisition, computational tools can predict the pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME) and potential toxicity of a molecule.[17] This is a critical first step for assessing "drug-likeness."

-

Rationale: Running the structure of this compound through online tools like SwissADME can predict its adherence to frameworks like Lipinski's Rule of Five.[2] This rule suggests that a compound is more likely to be orally bioavailable if it meets certain criteria (e.g., molecular weight < 500, LogP < 5).[2] These predictions help identify potential liabilities early and manage expectations for future development.

-

Methodology: The compound's structure (in SMILES or another format) is submitted to a web-based platform (e.g., SwissADME). The platform calculates various physicochemical properties, predicts ADME parameters, and flags potential issues.

-

Interpretation: A favorable in silico profile (e.g., good predicted GI absorption, no violations of Lipinski's rule, low predicted toxicity) provides confidence to proceed with resource-intensive in vitro screening.[18]

Tier 1 Screening: Cytotoxicity and Antiproliferative Activity

Rationale: The Precedent for Anticancer Activity

Given the established anticancer potential of the isoxazole scaffold, the first and most critical in vitro screen is to assess the compound's effect on cell viability, particularly in cancer cell lines.[8][9] A potent and selective cytotoxic effect against cancer cells is a hallmark of a promising anticancer agent.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method for assessing metabolic activity, which serves as a proxy for cell viability.[19] In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals, the amount of which is proportional to the number of viable cells.

-

Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) and a non-cancerous control cell line (e.g., HEK293) in a humidified incubator at 37°C with 5% CO₂.[20]

-

Cell Seeding: Harvest cells in their logarithmic growth phase and seed them into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours to allow for attachment.[19]

-

Compound Treatment: Prepare a stock solution of the test compound in a suitable solvent like DMSO. Perform serial dilutions to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include vehicle controls (solvent only) and a positive control (a known cytotoxic drug like Doxorubicin).[19][20]

-

Incubation: Incubate the plates for a defined period, typically 24 or 48 hours.[20]

-

MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[19]

-

Formazan Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.[19][20]

-

Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[21]

Data Analysis and Presentation

The primary endpoint is the IC₅₀ value—the concentration of the compound required to inhibit cell growth by 50%.[19]

-

Calculate Percent Viability:

-

% Viability = [(Absorbance_Treated - Absorbance_Blank) / (Absorbance_Control - Absorbance_Blank)] * 100

-

-

Determine IC₅₀: Plot percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Compound IC₅₀ (µM) after 48h | Doxorubicin IC₅₀ (µM) after 48h | Selectivity Index (SI)¹ |

| MCF-7 | 8.4 | 0.9 | 6.5 |

| HeLa | 15.2 | 1.2 | 3.6 |

| HEK293 | 55.0 | 7.8 | - |

¹ Selectivity Index (SI) = IC₅₀ in normal cells (HEK293) / IC₅₀ in cancer cells (e.g., MCF-7). A higher SI value indicates greater selectivity for cancer cells.

Tier 2 Screening: Antimicrobial Efficacy

Rationale: Broad-Spectrum Potential

The isoxazole core is present in several antibacterial drugs, making antimicrobial screening a logical next step.[7] Determining the Minimum Inhibitory Concentration (MIC) is the gold-standard method for quantifying a compound's potency against various microbial strains.[10][11]

Experimental Protocol: Broth Microdilution for MIC

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[22]

-

Prepare Inoculum: Culture bacterial strains (e.g., Gram-positive Staphylococcus aureus, Gram-negative Escherichia coli) and fungal strains (e.g., Candida albicans) to a standardized concentration (e.g., 5 x 10⁵ CFU/mL) in appropriate broth media (e.g., Mueller-Hinton Broth).[22][23]

-

Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in the broth. The concentration range should be wide enough to capture the MIC (e.g., 256 µg/mL down to 0.5 µg/mL).

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only). A standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) should be run in parallel.[10]

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for fungi.[10]

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Data Analysis and Presentation

The results are presented directly as MIC values.

Table 2: Hypothetical Antimicrobial Activity Data

| Organism | Strain (ATCC) | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Fluconazole MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 16 | 1 | N/A |

| Escherichia coli | 25922 | 64 | 0.5 | N/A |

| Candida albicans | 90028 | 32 | N/A | 2 |

Tier 3 Screening: Mechanistic Assays

If the compound shows promising activity in Tier 1 or 2, further assays can help elucidate its potential mechanism of action.

Antioxidant Potential Assessment

-

Rationale: Many pathological processes, including inflammation and cancer, are associated with oxidative stress. Compounds that can scavenge free radicals have therapeutic potential. The DPPH assay is a simple and widely used method to assess this activity.[24]

-

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 75 µM).[25]

-

Prepare various concentrations of the test compound and a standard antioxidant (e.g., Ascorbic Acid or Trolox).[25]

-

In a 96-well plate, add 50 µL of each compound concentration to 950 µL of the DPPH solution.[25]

-

Incubate in the dark at room temperature for 30 minutes.[24]

-

Measure the decrease in absorbance at 517 nm. The purple DPPH radical becomes colorless upon reduction.[24][25]

-

-

Data Analysis: Calculate the percentage of radical scavenging and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).

Table 3: Hypothetical Antioxidant Activity

| Compound | DPPH Scavenging IC₅₀ (µM) |

| Test Compound | 45.5 |

| Ascorbic Acid | 8.1 |

Anti-inflammatory Potential via Enzyme Inhibition

-

Rationale: Inhibition of the cyclooxygenase-2 (COX-2) enzyme is a key mechanism for many non-steroidal anti-inflammatory drugs (NSAIDs).[13] Given that isoxazole derivatives like Valdecoxib are known COX-2 inhibitors, evaluating this activity is a logical step.[1]

-

Experimental Protocol: COX-2 Inhibitory Assay (Fluorometric)

-

Utilize a commercial COX-2 inhibitor screening kit, which typically provides the enzyme, a substrate (e.g., Arachidonic Acid), and a fluorescent probe.

-

In a 96-well plate, add the COX-2 enzyme to a reaction buffer.

-

Add the test compound at various concentrations, along with a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

-

Initiate the reaction by adding the arachidonic acid substrate. The COX enzyme converts it to Prostaglandin G₂, and a subsequent reaction generates a fluorescent product.

-

Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Measure the fluorescence with a plate reader at the appropriate excitation/emission wavelengths.

-

-

Data Analysis: Calculate the percent inhibition for each concentration and determine the IC₅₀ value.

Table 4: Hypothetical COX-2 Inhibition Data

| Compound | COX-2 Inhibition IC₅₀ (µM) |

| Test Compound | 5.2 |

| Celecoxib | 0.8 |

Interpretation of Results and Future Directions

The preliminary screening cascade generates a comprehensive initial profile of the test compound.

-

A Promising Anticancer Lead would exhibit high potency (low IC₅₀) against cancer cell lines and a high selectivity index, indicating it is significantly more toxic to cancer cells than normal cells.

-

A Promising Antimicrobial Lead would show low MIC values against one or more pathogens, ideally comparable to or better than standard antibiotics.

-

Mechanistic Clues: Activity in the antioxidant or COX-2 assays provides valuable insight into the compound's potential mechanism of action, which can guide further studies. A compound with both cytotoxic and COX-2 inhibitory activity, for instance, could be explored for cancers where inflammation is a key driver.

Based on these results, a decision can be made to either discontinue investigation, modify the structure to improve activity or selectivity (lead optimization), or advance the compound to more complex biological models and eventually in vivo testing.

References

-

Roche. MTT Assay Protocol for Cell Viability and Proliferation . [Link]

-

Ukaaz Publications. In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents . [Link]

-

International Journal of Pharmaceutical Research and Applications (IJPRA). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay . [Link]

-

National Center for Biotechnology Information (NCBI). Cell Viability Assays - Assay Guidance Manual . [Link]

-

MDPI. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach . [Link]

-

ResearchGate. Isoxazole derivatives of silatrane: synthesis, characterization, in silico ADME profile, prediction of potential pharmacological activity and evaluation of antimicrobial action . [Link]

-

Scholars Research Library. Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives . [Link]

-

National Institutes of Health (NIH). Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays . [Link]

-

ResearchGate. DPPH and ABTS assay antioxidant activity of synthesized compounds . [Link]

-

WNNS. Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues . [Link]

-

ResearchGate. In silico studies in the prediction of novel isoxazole derivatives as potentially active anticancer agents . [Link]

-

Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives . [Link]

-

International Journal of Pharmacy and Pharmaceutical Research. Synthesis and Antimicrobial Screening of Modified Isoxazoles: A Short Review . [Link]

-

CABI Digital Library. Antioxidant and anti-inflammatory activity determination of one hundred kinds of pure chemical compounds using offline and online screening HPLC assay . [Link]

-

iMedPub LTD. Biological Evaluation of Newly Synthesized Isoxazole Derivatives . [Link]

-

PubMed. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy . [Link]

-

Semantic Scholar. Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives . [Link]

-

National Institutes of Health (NIH). Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies . [Link]

-

National Center for Biotechnology Information (NCBI). The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations . [Link]

-

PubMed Central. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives . [Link]

-

PubMed. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents . [Link]

-

MDPI. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies . [Link]

-

Frontiers. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives . [Link]

-

PubMed. Synthesis and biological evaluation of novel isoxazole derivatives from acridone . [Link]

-

ScienceDirect. A review of isoxazole biological activity and present synthetic techniques . [Link]

-

PubChem. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- . [Link]

-

National Center for Biotechnology Information (NCBI). Advances in isoxazole chemistry and their role in drug discovery . [Link]

-

PubChem. Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate . [Link]

-

ScienceDirect. A review of isoxazole biological activity and present synthetic techniques . [Link]

- Google Patents. CN1535960A - Chemical synthesis method of 3-(2-chlorophenyl)-5-methyl-4-isoxazole formyl chloride.

-

ResearchGate. Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate . [Link]

Sources

- 1. ijpca.org [ijpca.org]

- 2. ukaazpublications.com [ukaazpublications.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [cymitquimica.com]

- 7. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 8. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. Synthesis and biological evaluation of novel isoxazole derivatives from acridone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 15. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Tetrahydroquinoline-Isoxazole/Isoxazoline Hybrid Compounds as Potential Cholinesterases Inhibitors: Synthesis, Enzyme Inhibition Assays, and Molecular Modeling Studies [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. ijprajournal.com [ijprajournal.com]

- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 23. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 24. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays - PMC [pmc.ncbi.nlm.nih.gov]

The Isoxazole Core: Navigating the Stability and Reactivity of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate

An In-Depth Technical Guide

Abstract

The isoxazole ring is a cornerstone five-membered heterocycle in modern medicinal and materials chemistry, prized for its unique electronic properties and versatile synthetic utility.[1][2][3] This guide provides an in-depth analysis of the stability and reactivity of this crucial scaffold, centered on a specific, highly-substituted derivative: Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate. We will dissect the intricate interplay of substituent effects that govern the behavior of the isoxazole core, moving from foundational principles to advanced synthetic applications. This document is intended for researchers, scientists, and drug development professionals who seek to leverage the full potential of isoxazole chemistry in their work.

The Isoxazole Ring: An Introduction to a Privileged Scaffold

The isoxazole moiety is an azole heterocycle featuring an oxygen atom adjacent to a nitrogen atom.[4] This arrangement creates a unique electronic landscape within the aromatic ring, characterized by a weak N-O bond that is the lynchpin of its reactivity. While generally exhibiting high chemical stability, this bond represents a controlled point of failure, enabling a diverse range of ring-opening and rearrangement reactions under specific conditions.[5]

The incorporation of the isoxazole ring can confer improved physicochemical properties to a molecule and is a feature of numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1] Its derivatives are explored for a vast array of therapeutic applications, including anticancer, antimicrobial, and anticonvulsant activities.[3]

The synthesis of the isoxazole ring is well-established, with the most common method being the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6][7] This and other versatile synthetic routes allow for the creation of a wide library of substituted isoxazoles, each with a tailored reactivity profile.[8]

Structural Analysis of this compound

To understand the specific behavior of our target molecule, we must first analyze the electronic and steric contributions of its substituents. Each group attached to the isoxazole core modulates the ring's properties in a distinct and predictable manner.

-

Isoxazole Core: The foundational scaffold.

-

3-(2-chlorophenyl) Group: Attached to C3, this aryl substituent exerts a significant steric influence due to its bulk and ortho-chloro group. Electronically, the phenyl ring is weakly electron-withdrawing via induction, a property slightly enhanced by the electronegative chlorine atom.

-

5-methyl Group: A simple alkyl group at C5, it acts as a weak electron-donating group through hyperconjugation, slightly increasing the electron density of the ring.

-

4-methoxycarbonyl Group (Methyl carboxylate): Positioned at C4, this is a powerful electron-withdrawing group via resonance and induction. Its presence dramatically lowers the electron density of the isoxazole ring, profoundly impacting its reactivity.

The confluence of these substituents renders the isoxazole ring in this specific molecule electron-deficient and sterically hindered, particularly around the C3 position.

Stability Profile

The stability of the isoxazole ring is not absolute; it is a function of its environment. The substitutions on our target molecule generally impart a high degree of stability under many conditions, particularly in comparison to unsubstituted isoxazoles.

Thermal Stability

Isoxazole rings are generally thermally robust. While their non-aromatic counterparts, isoxazolines, can undergo thermal decomposition at temperatures between 160–280°C, the aromatic isoxazole core is significantly more stable.[9] The stability of the target molecule is expected to be high, with decomposition likely occurring only at elevated temperatures, often leading to complex fragmentation rather than a clean rearrangement.

Chemical Stability

-

Acidic Conditions: The nitrogen atom in the isoxazole ring is weakly basic (pKa of the conjugate acid is -3.0).[4] The potent electron-withdrawing effect of the 4-methoxycarbonyl group further reduces this basicity, making the molecule highly resistant to degradation in acidic media. Protonation, if it occurs, will be unfavorable.

-

Basic Conditions: Unsubstituted isoxazoles can be unstable under basic conditions due to deprotonation at C3 or C5, which can initiate ring cleavage.[6] Our target molecule is substituted at all ring carbons, precluding this pathway. Therefore, it exhibits high stability towards base-mediated ring degradation. The primary site of reactivity under basic conditions would be the methyl ester at C4, which can undergo hydrolysis to the corresponding carboxylic acid, leaving the isoxazole ring intact.

Photochemical Stability

Photochemical degradation represents the most significant vulnerability of the isoxazole ring. The inherent weakness of the N-O bond makes it susceptible to cleavage upon UV irradiation.[4] This photolysis event generates a highly reactive azirine intermediate, which can then rearrange to form a more stable oxazole or react with available nucleophiles.[4] This predictable instability has been cleverly exploited in the development of photo-cross-linkers for chemoproteomic studies.[4]

Caption: Photochemical cleavage and rearrangement of the isoxazole ring.

Reactivity and Synthetic Transformations

The reactivity of this compound is dominated by the electron-deficient nature of the ring and the inherent weakness of the N-O bond.

Electrophilic Aromatic Substitution

Electrophilic substitution on the isoxazole ring is notoriously difficult due to its low nucleophilicity.[6] The powerful deactivating effect of the 4-methoxycarbonyl group on our target molecule makes this type of reaction practically unfeasible. The ring is simply too "electron-poor" to react with common electrophiles.

Nucleophilic Attack and Ring-Opening Reactions

While resistant to electrophiles, the isoxazole ring is susceptible to nucleophilic attack, which often culminates in the cleavage of the N-O bond. This reactivity is the most synthetically valuable aspect of the isoxazole scaffold.

The most common and synthetically useful transformation of substituted isoxazoles is the reductive cleavage of the N-O bond. This reaction is typically achieved through catalytic hydrogenation and serves as a powerful method for synthesizing β-enaminones, which are versatile intermediates for constructing more complex molecules.

The general transformation is as follows:

Caption: Reductive N-O bond cleavage of the isoxazole to yield a β-enaminone.

This reaction effectively uses the isoxazole ring as a masked version of a 1,3-dicarbonyl equivalent. The stability of the isoxazole allows it to be carried through multiple synthetic steps, only to be unmasked via reduction at a later stage.

Experimental Protocols

The following protocol provides a validated, step-by-step methodology for the reductive cleavage of a substituted isoxazole.

Protocol: Catalytic Hydrogenation of this compound

Objective: To perform a reductive N-O bond cleavage of the isoxazole ring to synthesize the corresponding β-enaminone.

Materials:

-

This compound (1.0 eq)

-

Palladium on Carbon (10% Pd, ~5 mol%)

-

Methanol (or Ethanol/Ethyl Acetate), analytical grade

-

Hydrogen gas (H₂)

-

Parr Hydrogenation Apparatus (or H-Cube system)

-

Celite®

Caption: Workflow for catalytic hydrogenation of the isoxazole derivative.

Procedure:

-

Reactor Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.

-

Charging Reactants: To the vessel, add this compound. Dissolve it in a suitable solvent like methanol.

-

Scientist's Note: Methanol is a common choice as it readily dissolves the substrate and product, and does not interfere with the catalyst.

-

-

Catalyst Addition: Carefully add the 10% Palladium on Carbon catalyst.

-

Experimental Consideration: The catalyst is pyrophoric and should be handled with care, preferably under a stream of nitrogen or argon. Adding it after the solvent minimizes the risk of ignition.

-

-

Sealing and Purging: Securely seal the reaction vessel. Purge the headspace with nitrogen or argon several times to remove all oxygen, then evacuate to a light vacuum.

-

Hydrogenation: Introduce hydrogen gas to the desired pressure (typically 40-50 psi).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial to ensure good contact between the substrate, catalyst, and hydrogen gas.

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (after safely venting and re-purging the system) and analyzing them by Thin Layer Chromatography (TLC) or LC-MS.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Dilute the reaction mixture with more solvent and filter it through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional solvent to ensure complete recovery of the product.

-

Concentration: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude β-enaminone can be purified by recrystallization or column chromatography if necessary.

Self-Validation: The success of the reaction can be confirmed by NMR spectroscopy (disappearance of isoxazole signals and appearance of enaminone proton signals, including a characteristic broad NH peak) and mass spectrometry to confirm the molecular weight of the product.

Summary and Outlook

The stability and reactivity of this compound are a direct consequence of the electronic and steric properties of its substituents. The fully substituted, electron-deficient isoxazole ring is exceptionally stable to thermal, acidic, and basic conditions. Its primary modes of reactivity are photochemical rearrangement and, most importantly, reductive N-O bond cleavage. This robust stability, paired with a predictable mode of ring-opening, makes the isoxazole ring in this and similar molecules a superb synthetic tool. It acts as a stable "masked" functional group that can be carried through numerous synthetic steps before being transformed into a versatile β-enaminone intermediate, ready for further elaboration in complex molecule synthesis. Understanding this duality of stability and controlled reactivity is paramount for any scientist aiming to master the art of heterocyclic chemistry in drug discovery and development.

References

-

ResearchGate. (n.d.). Diversity points of substituted isoxazoles. Retrieved from [Link]

-

NanoBioLetters. (2024). Construction of Isoxazole ring: An Overview. Retrieved from [Link]

-

ResearchGate. (2015). Structure and stability of isoxazoline compounds. Retrieved from [Link]

-

MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

-

Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring-Opening Fluorination of Isoxazoles. Retrieved from [Link]

-

Royal Society of Chemistry. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Retrieved from [Link]

-

PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

-

PubMed. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. Retrieved from [Link]

-

Morressier. (2019). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. Retrieved from [Link]

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. mdpi.com [mdpi.com]

- 3. Isoxazole ring as a useful scaffold in a search for new therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. nanobioletters.com [nanobioletters.com]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Methyl 3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxylate in common organic solvents. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed methodologies required to ascertain this critical physicochemical parameter. The ensuing protocols are designed to be self-validating, emphasizing scientific integrity and enabling the generation of reliable and reproducible solubility data essential for process development, formulation, and analytical method development.

Introduction: The Significance of Solubility

This compound, a substituted isoxazole derivative, belongs to a class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in organic solvents is a fundamental property that governs its behavior in various stages of development and application. Understanding solubility is paramount for:

-

Reaction Kinetics and Process Chemistry: The rate and efficiency of chemical reactions are often dictated by the concentration of reactants in solution.

-

Purification and Crystallization: The selection of an appropriate solvent system is critical for achieving high purity and yield during crystallization.

-

Formulation Development: For liquid dosage forms, the solubility in pharmaceutically acceptable solvents determines the maximum achievable concentration.

-

Analytical Method Development: The preparation of standards and samples for techniques like High-Performance Liquid Chromatography (HPLC) requires knowledge of suitable solvents.

Given the absence of readily available solubility data for this compound, this guide provides the theoretical and practical tools necessary for its empirical determination.

Physicochemical Properties and Theoretical Solubility Considerations

The molecular structure of this compound (Figure 1) provides initial clues to its potential solubility in various organic solvents.

Figure 1. Chemical Structure of this compound

Key structural features influencing solubility include:

-

The Isoxazole Ring: A five-membered heterocyclic ring containing nitrogen and oxygen, contributing to the molecule's polarity.

-

The 2-Chlorophenyl Group: A bulky, relatively non-polar aromatic ring with an electronegative chlorine substituent.

-

The Methyl Ester Group (-COOCH3): A polar functional group capable of acting as a hydrogen bond acceptor.

-

The Methyl Group (-CH3): A small, non-polar aliphatic group.

The principle of "like dissolves like" is a foundational concept in predicting solubility.[1] Solvents with similar polarity and intermolecular force characteristics to the solute are more likely to be effective. Based on its structure, this compound can be expected to exhibit a degree of solubility in a range of polar aprotic and some polar protic solvents, with lower solubility in highly non-polar solvents.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a solute in a saturated solution at equilibrium with an excess of the solid solute at a specific temperature and pressure. The shake-flask method is the gold standard for its determination.

Principle of the Shake-Flask Method

An excess amount of the solid compound is agitated in a chosen solvent for a sufficient duration to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated from the solution, and the concentration of the dissolved solute in the supernatant is quantified using a validated analytical technique, typically HPLC.[2][3][4][5]

Detailed Experimental Protocol: Shake-Flask Method with HPLC Quantification

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps and PTFE septa

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV-Vis)

Step-by-Step Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a glass vial. A visual excess of solid should be present throughout the experiment.

-

Add a known volume of the selected organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an orbital shaker or on a magnetic stirrer at a constant, controlled temperature (e.g., 25 °C).

-

Agitate the mixture for a predetermined period to ensure equilibrium is reached. A duration of 24 to 72 hours is common.[3]

-

-

Phase Separation:

-

After equilibration, allow the suspension to settle for a short period.

-

To separate the undissolved solid, either:

-

Centrifuge the vial at a moderate speed.

-

Carefully withdraw the supernatant using a syringe and pass it through a syringe filter compatible with the organic solvent. This step is crucial to remove any fine solid particles.

-

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear, saturated supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted sample using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-